2-(Morpholin-4-YL)ethyl (4E)-6-{4-hydroxy-6-methoxy-7-methyl-1-[2-(morpholin-4-YL)ethoxy]-3-oxo-1H-2-benzofuran-5-YL}-4-methylhex-4-enoate
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Overview
Description
2-(Morpholin-4-YL)ethyl (4E)-6-{4-hydroxy-6-methoxy-7-methyl-1-[2-(morpholin-4-YL)ethoxy]-3-oxo-1H-2-benzofuran-5-YL}-4-methylhex-4-enoate is a complex organic compound with a unique structure that includes morpholine and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-YL)ethyl (4E)-6-{4-hydroxy-6-methoxy-7-methyl-1-[2-(morpholin-4-YL)ethoxy]-3-oxo-1H-2-benzofuran-5-YL}-4-methylhex-4-enoate typically involves multiple steps, including the formation of the benzofuran core, the introduction of the morpholine groups, and the final esterification. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-YL)ethyl (4E)-6-{4-hydroxy-6-methoxy-7-methyl-1-[2-(morpholin-4-YL)ethoxy]-3-oxo-1H-2-benzofuran-5-YL}-4-methylhex-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(Morpholin-4-YL)ethyl (4E)-6-{4-hydroxy-6-methoxy-7-methyl-1-[2-(morpholin-4-YL)ethoxy]-3-oxo-1H-2-benzofuran-5-YL}-4-methylhex-4-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-YL)ethyl (4E)-6-{4-hydroxy-6-methoxy-7-methyl-1-[2-(morpholin-4-YL)ethoxy]-3-oxo-1H-2-benzofuran-5-YL}-4-methylhex-4-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties and used as a specialty solvent in organic synthesis.
Ethyl 3-(furan-2-yl)propionate: Another compound with a furan ring, used in various chemical applications.
Uniqueness
2-(Morpholin-4-YL)ethyl (4E)-6-{4-hydroxy-6-methoxy-7-methyl-1-[2-(morpholin-4-YL)ethoxy]-3-oxo-1H-2-benzofuran-5-YL}-4-methylhex-4-enoate is unique due to its combination of morpholine and benzofuran moieties, which provide distinct chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
2-morpholin-4-ylethyl 6-[4-hydroxy-6-methoxy-7-methyl-1-(2-morpholin-4-ylethoxy)-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O9/c1-20(5-7-23(32)38-18-12-30-8-14-36-15-9-30)4-6-22-26(33)25-24(21(2)27(22)35-3)29(40-28(25)34)39-19-13-31-10-16-37-17-11-31/h4,29,33H,5-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAOBWLSKUSFOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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